![molecular formula C19H16ClNO3 B2379427 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-33-6](/img/structure/B2379427.png)
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a phenyl ring. These groups would likely contribute to the overall shape and properties of the molecule. For example, the benzamide group would likely form a planar structure due to the conjugation of the amide group. The furan ring, being a heterocyclic aromatic ring, would also contribute to the planarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide group, the furan ring, and the phenyl ring. For example, the benzamide group could undergo reactions typical of amides, such as hydrolysis or aminolysis. The furan ring, being an aromatic heterocycle, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be influenced by the presence of the polar amide group and the aromatic rings. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intermolecular forces .Scientific Research Applications
Organic Synthesis and Coordination Chemistry
Research in organic synthesis and coordination chemistry has explored the synthesis, reactivity, and coordination behavior of compounds with structural features similar to "2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide." For instance, the synthesis and coordination properties of isocyanides derived from 2-(hydroxymethyl)phenyl groups have been studied, revealing their potential as ligands in metal complexes, which could be relevant for catalysis and materials science applications (Facchin et al., 2002). Furthermore, the reactivity of halogenated benzamides with primary amines in the presence of copper catalysts highlights a method for synthesizing benzoxazole derivatives, a process that could be applicable to the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Miao et al., 2015).
Biological Activity
Studies on compounds structurally related to "2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide" have also investigated their biological activities. For example, new acyl derivatives of 3-aminofurazanes have been tested for their antiplasmodial activities, revealing structure-activity relationships that could inform the design of antimalarial agents (Hermann et al., 2021). Additionally, the bactericidal activity of chloro-substituted hydroxybenzamides against methicillin-resistant Staphylococcus aureus (MRSA) has been evaluated, indicating potential applications in developing new antibacterial agents (Zadrazilova et al., 2015).
Materials Science
In materials science, the exploration of heteropolyacids as catalysts for synthesizing benzamide derivatives under environmentally benign conditions showcases the potential of using such methodologies for the development of new materials and catalysts (Ighilahriz-Boubchir et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have a range of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKUPCYLZKNRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide |
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